

# Comparative Analysis of Methyl 4-chloropicolinate Hydrochloride and Its Derivatives

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## Compound of Interest

Compound Name: *Methyl 4-chloropicolinate hydrochloride*

Cat. No.: *B017519*

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A comprehensive guide for researchers, scientists, and drug development professionals on the characterization and comparison of **Methyl 4-chloropicolinate hydrochloride**, its key derivatives, and a common alternative.

This guide provides a detailed comparison of the physicochemical properties and analytical characterization of **Methyl 4-chloropicolinate hydrochloride**, Methyl 4-aminopicolinate, and Methyl 4-hydroxypicolinate. Additionally, it includes data for a common alternative, Methyl 4-bromopicolinate, to offer a broader perspective for synthetic and analytical applications. The information presented is supported by experimental data and detailed protocols for key analytical techniques.

## Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for Methyl 4-chloropicolinate and its amino and hydroxy derivatives. This data is crucial for identification, purity assessment, and predicting the chemical behavior of these compounds.

Table 1: Physicochemical Properties

Property	Methyl 4-chloropicolinate[1][2][3]	Methyl 4-aminopicolinate[4][5][6]	Methyl 4-hydroxypicolinate[7][8][9]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>
Molecular Weight (g/mol)	171.58	152.15	153.14
Melting Point (°C)	50-52	129-130	Not available
Boiling Point (°C)	105-111 (2-3 Torr)	333.7 (760 mmHg)	Not available
Appearance	Brown solid	White to light yellow powder/crystal	Not available
Solubility	Chloroform (Slightly), Methanol (Slightly)	N,N-Dimethylformamide (Very soluble), Methanol (Soluble), Glacial acetic acid (Sparingly soluble), Chloroform (Very slightly soluble), Water (Practically insoluble)	Not available

Table 2: <sup>1</sup>H NMR Spectral Data (Chemical Shift δ, ppm)

Proton	Methyl 4-chloropicolinate (CDCl <sub>3</sub> )	Methyl 4-aminopicolinate (DMSO-d <sub>6</sub> )	Methyl 4-hydroxypicolinate (CD <sub>3</sub> OD)
-OCH <sub>3</sub>	~3.9	~3.8	~3.9
Pyridine H-3	~8.0	~6.8	~7.0
Pyridine H-5	~7.4	~6.5	~6.7
Pyridine H-6	~8.6	~7.9	~8.0

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 3:  $^{13}\text{C}$  NMR Spectral Data (Chemical Shift  $\delta$ , ppm)

Carbon	Methyl 4-chloropicolinate ( $\text{CDCl}_3$ )	Methyl 4-aminopicolinate ( $\text{DMSO-d}_6$ )	Methyl 4-hydroxypicolinate ( $\text{CD}_3\text{OD}$ )
-OCH <sub>3</sub>	~53	~52	~53
C=O	~165	~166	~167
Pyridine C-2	~150	~152	~151
Pyridine C-3	~125	~110	~115
Pyridine C-4	~145	~155	~160
Pyridine C-5	~123	~108	~112
Pyridine C-6	~150	~149	~148

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 4: Mass Spectrometry Data (m/z)

Derivative	Molecular Ion ( $\text{M}^+$ )	Key Fragment Ions
Methyl 4-chloropicolinate	171/173 (due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)	140/142 ( $[\text{M}-\text{OCH}_3]^+$ ), 112/114 ( $[\text{M}-\text{COOCH}_3]^+$ )
Methyl 4-aminopicolinate	152	121 ( $[\text{M}-\text{OCH}_3]^+$ ), 93 ( $[\text{M}-\text{COOCH}_3]^+$ )
Methyl 4-hydroxypicolinate	153	122 ( $[\text{M}-\text{OCH}_3]^+$ ), 94 ( $[\text{M}-\text{COOCH}_3]^+$ )

## Comparison with an Alternative: Methyl 4-bromopicolinate

For applications requiring a different reactivity profile, Methyl 4-bromopicolinate serves as a common alternative to its chloro-analogue. The carbon-bromine bond is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the carbon-chlorine bond.

Table 5: Comparison of Methyl 4-chloropicolinate and Methyl 4-bromopicolinate

Property	Methyl 4-chloropicolinate	Methyl 4-bromopicolinate
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub>
Molecular Weight ( g/mol )	171.58[3]	216.03
Reactivity of C-X Bond	Lower	Higher
Typical Applications	Intermediate in synthesis	Intermediate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)

## Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable characterization data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compounds.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or CD<sub>3</sub>OD) in an NMR tube.
- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.

- Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 16-64 scans.
- Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans.
  - Process the data and reference the spectrum to the solvent peak.

## High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compounds and monitor reaction progress.

Procedure:

- Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Dilute as necessary.
- HPLC System:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detector: UV detector at 254 nm.

- Analysis: Inject 10  $\mu\text{L}$  of the sample and record the chromatogram. The retention time and peak area are used to determine purity.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile derivatives and impurities.

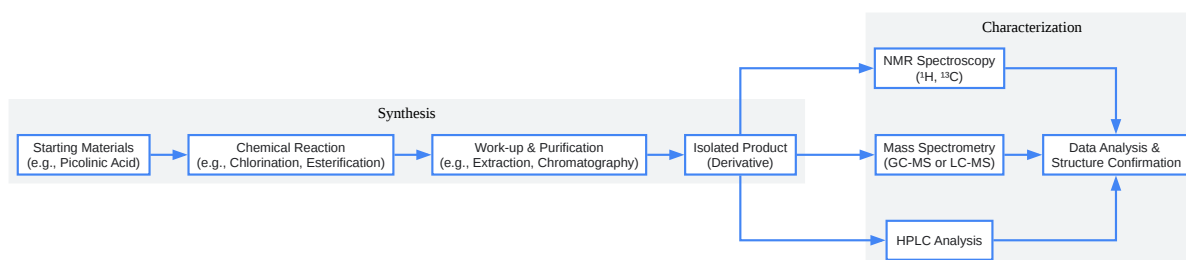
Procedure:

- Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- GC-MS System:
  - GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness).
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Injector Temperature: 250  $^{\circ}\text{C}$ .
  - Oven Temperature Program: Start at 80  $^{\circ}\text{C}$  (hold for 2 minutes), ramp to 280  $^{\circ}\text{C}$  at 10  $^{\circ}\text{C}/\text{min}$ , and hold for 5 minutes.
  - MS Interface Temperature: 280  $^{\circ}\text{C}$ .
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-500.
- Analysis: Inject 1  $\mu\text{L}$  of the sample. The resulting total ion chromatogram and mass spectra of the peaks are used for identification and quantification.

## Visualizations

### Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of Methyl 4-chloropicolinate derivatives.

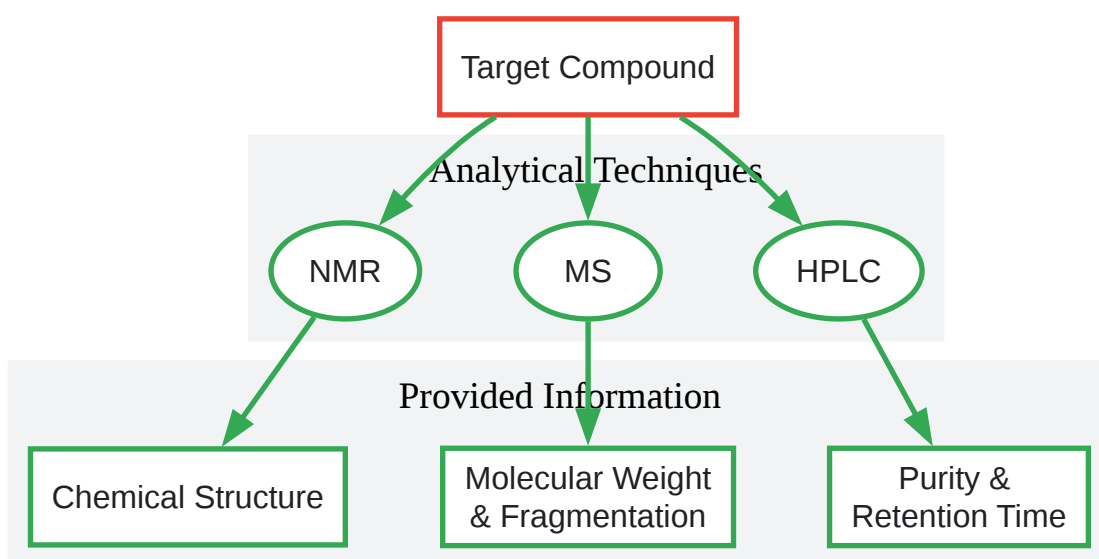


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Caption: General workflow for the synthesis and characterization of picolinate derivatives.

## Analytical Techniques Relationship

This diagram shows the relationship between the different analytical techniques and the information they provide for the characterization of the target compounds.



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Caption: Relationship between analytical techniques and the information obtained.

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